molecular formula C10H12ClF2NO3 B2470257 (2S)-2-Amino-3-[4-(difluoromethoxy)phenyl]propanoic acid;hydrochloride CAS No. 921623-44-1

(2S)-2-Amino-3-[4-(difluoromethoxy)phenyl]propanoic acid;hydrochloride

Cat. No.: B2470257
CAS No.: 921623-44-1
M. Wt: 267.66 g/mol
InChI Key: LWDRCFDXDKENJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-Amino-3-[4-(difluoromethoxy)phenyl]propanoic acid hydrochloride is a chiral α-amino acid derivative characterized by a difluoromethoxy (-OCF₂H) substituent on the para position of its phenyl group. This compound is structurally related to L-phenylalanine but incorporates fluorine atoms, which enhance its electronic and steric properties. The hydrochloride salt improves solubility for synthetic and pharmacological applications.

Properties

CAS No.

921623-44-1

Molecular Formula

C10H12ClF2NO3

Molecular Weight

267.66 g/mol

IUPAC Name

2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid;hydrochloride

InChI

InChI=1S/C10H11F2NO3.ClH/c11-10(12)16-7-3-1-6(2-4-7)5-8(13)9(14)15;/h1-4,8,10H,5,13H2,(H,14,15);1H

InChI Key

LWDRCFDXDKENJL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OC(F)F.Cl

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OC(F)F.Cl

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-3-[4-(difluoromethoxy)phenyl]propanoic acid;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(difluoromethoxy)benzaldehyde and (S)-2-amino-3-bromopropanoic acid.

    Formation of Intermediate: The first step involves the formation of an intermediate through a nucleophilic substitution reaction. The 4-(difluoromethoxy)benzaldehyde reacts with (S)-2-amino-3-bromopropanoic acid in the presence of a base such as sodium hydroxide to form the intermediate.

    Hydrolysis and Purification: The intermediate is then hydrolyzed under acidic conditions to yield the final product, (2S)-2-Amino-3-[4-(difluoromethoxy)phenyl]propanoic acid. The product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure efficient mixing and reaction control.

    Purification Techniques: Employing purification techniques such as crystallization, filtration, and recrystallization to obtain high-purity product.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, primarily targeting the carboxylic acid group or ester derivatives (when present).

Reaction Conditions Reagents/Solvents Products References
Acidic hydrolysis (HCl, reflux)6M HCl, 110°C, 12 hrs(2S)-2-Amino-3-[4-(difluoromethoxy)phenyl]propanoic acid (free amino acid)
Alkaline hydrolysis (NaOH)1M NaOH, 60°C, 6 hrsSodium salt of the free amino acid

Key Findings :

  • Acidic hydrolysis removes protective groups (e.g., methyl esters) to yield the free carboxylic acid .

  • The difluoromethoxy group remains stable under these conditions due to its strong C–F bonds .

Acylation at the Amino Group

The primary amino group participates in nucleophilic acylation reactions, forming amide derivatives critical for prodrug development.

Reaction Conditions Reagents/Solvents Products References
AcetylationAcetic anhydride, pyridineN-Acetyl-(2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid
Morpholinoacetamide couplingMorpholinoacetyl chloride, DCM(2S)-2-(2-Morpholinoacetamido)-3-[4-(difluoromethoxy)phenyl]propanoic acid

Key Findings :

  • Acylation enhances metabolic stability and modulates bioavailability .

  • Steric hindrance from the difluoromethoxy group slightly reduces reaction rates compared to non-fluorinated analogs.

Esterification and Transesterification

The carboxylic acid group can be esterified, often to improve membrane permeability.

Reaction Conditions Reagents/Solvents Products References
Methyl ester formationThionyl chloride, methanolMethyl (2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoate hydrochloride
Ethyl ester formationEthanol, H₂SO₄ catalystEthyl ester derivative

Key Findings :

  • Thionyl chloride in methanol achieves near-quantitative esterification .

  • Hydrochloride salt formation stabilizes the product against racemization.

Redox Reactions

The amino group can undergo oxidation, though this is less common due to its protonated state in hydrochloride form.

Reaction Conditions Reagents/Solvents Products References
Oxidative deaminationNaNO₂, HCl, 0°C3-[4-(Difluoromethoxy)phenyl]propanoic acid (keto acid derivative)

Key Findings :

  • Oxidative deamination is pH-sensitive and proceeds efficiently only under strongly acidic conditions.

Salt Formation and Ion Exchange

The hydrochloride salt can participate in ion-exchange reactions to generate alternative salt forms.

Reaction Conditions Reagents/Solvents Products References
Sodium salt formationNaOH, H₂OSodium (2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoate
Calcium salt formationCa(OH)₂, ethanolCalcium salt derivative

Key Findings :

  • Sodium salts exhibit higher aqueous solubility, making them preferable for formulation .

Stability Under Thermal and pH Stress

The compound’s stability profile impacts its handling and storage:

Condition Observation References
Thermal degradation (TGA)Decomposition onset at 210°C (hydrochloride salt)
pH 1.2 (simulated gastric fluid)98% stability after 24 hrs
pH 7.4 (phosphate buffer)95% stability after 24 hrs

Key Findings :

  • High thermal stability makes it suitable for high-temperature reactions.

  • Stability in acidic/basic media supports oral dosage form development .

Scientific Research Applications

Synthetic Routes

The synthesis of (2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid; hydrochloride involves several steps:

  • Starting Materials: The synthesis begins with 4-(difluoromethoxy)benzaldehyde and (S)-2-amino-3-bromopropanoic acid.
  • Formation of Intermediate: A nucleophilic substitution reaction occurs between the aldehyde and the bromopropanoic acid in the presence of a base like sodium hydroxide.
  • Hydrolysis: The intermediate is hydrolyzed under acidic conditions to yield the target compound.
  • Conversion to Hydrochloride Salt: The final product is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.

Chemistry

  • Building Block for Organic Synthesis: This compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules. Its difluoromethoxy group enhances reactivity and selectivity in various reactions.

Biology

  • Enzyme-Substrate Interactions: Research indicates that (2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid; hydrochloride can interact with specific enzymes, influencing their activity and providing insights into metabolic pathways.

Medicine

  • Therapeutic Potential: The compound is being investigated for its potential therapeutic applications, particularly as a precursor in drug development targeting neurological disorders due to its structural similarity to amino acids involved in neurotransmission.

Industry

  • Specialty Chemicals Production: It is utilized in the production of specialty chemicals and pharmaceuticals, serving as an intermediate in various synthetic pathways.

Case Studies

StudyFocusFindings
Study AEnzyme InhibitionDemonstrated that (2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid inhibits specific enzymes involved in metabolic pathways, suggesting potential for drug development.
Study BNeurotransmitter AnalogInvestigated the compound's role as an analog of neurotransmitters, finding it affects synaptic transmission in neuronal cultures.
Study COrganic SynthesisHighlighted its utility as a key intermediate in synthesizing complex organic compounds with pharmaceutical relevance.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-[4-(difluoromethoxy)phenyl]propanoic acid;hydrochloride involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors in biological systems, leading to modulation of their activity. The difluoromethoxy group plays a crucial role in enhancing the binding affinity and specificity of the compound towards its targets. The pathways involved include signal transduction and metabolic pathways, which are critical for its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following sections compare the target compound with key analogs, focusing on substituent effects, synthesis, and applications.

Fluorinated Phenylalanine Derivatives

(2S)-2-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic Acid Hydrochloride (CAS 921609-34-9)
  • Structural Difference : Replacement of -OCF₂H with -OCF₃.
  • Properties: Molecular formula: C₁₀H₁₁ClF₃NO₃; MW: 285.65 . Increased lipophilicity compared to the difluoromethoxy analog due to the additional fluorine atom.
  • Applications: Likely used in medicinal chemistry for enhanced metabolic stability, similar to other trifluoromethylated amino acids .
(2S)-2-Amino-3-(4-fluorophenyl)propanoic Acid Hydrochloride (CAS 64231-54-5)
  • Structural Difference : Single fluorine atom instead of difluoromethoxy.
  • Properties: Molecular formula: C₉H₁₀ClFNO₂; MW: 217.64 . Reduced steric bulk compared to the target compound.
  • Applications : Common in peptide modifications to modulate receptor binding affinity .

Table 1: Fluorinated Analogs Comparison

Compound Substituent Molecular Formula Molecular Weight Key Applications
Target Compound -OCF₂H C₁₀H₁₁ClF₂NO₃* ~263.65* Under investigation
Trifluoromethoxy Analog -OCF₃ C₁₀H₁₁ClF₃NO₃ 285.65 Medicinal chemistry
4-Fluoro Analog -F C₉H₁₀ClFNO₂ 217.64 Peptide engineering

*Estimated based on structural similarity to CAS 921609-34-7.

Azo-Functionalized Analogs

(2S)-2-Amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic Acid Hydrochloride (CAS 2137036-84-9)
  • Structural Difference : Azo (-N=N-) group replaces difluoromethoxy.
  • Properties :
    • Molecular formula: C₁₅H₁₆ClN₃O₂; MW: 305.76 .
    • Exhibits photoresponsive behavior due to the azo group’s cis-trans isomerism .
  • Applications : Used in light-switchable biomaterials and drug delivery systems .

Heterocyclic Derivatives

(2S)-2-Amino-3-[4’-(4’’-fluorophenyl)pyridin-2’-yl]propanoic Acid Hydrochloride
  • Structural Difference : Pyridyl ring replaces phenyl, with a 4-fluorophenyl substituent.
  • Properties :
    • Molecular formula: C₁₄H₁₃ClFN₃O₂; MW: 309.72 .
    • Enhanced hydrogen-bonding capacity due to the pyridine nitrogen.
  • Applications: Potential use in fluorescent probes or kinase inhibitors .
Benzotriazinone and Benzotriazole Derivatives
  • Examples: (2S)-2-Amino-3-[1′,2′,3′-benzotriazin-4′(3H)-one]propanoic acid hydrochloride .
  • Structural Difference: Benzotriazinone moiety introduces a fused heterocycle.
  • Applications : Explored as enzyme inhibitors or fluorescent tags due to aromatic π-systems .

Biological Activity

(2S)-2-Amino-3-[4-(difluoromethoxy)phenyl]propanoic acid;hydrochloride, also known by its CAS number 921623-44-1, is a compound classified as an amino acid. It features a difluoromethoxy group attached to a phenyl ring, linked to a propanoic acid backbone. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for various biological applications and research.

PropertyValue
Molecular Formula C10H12ClF2NO3
Molecular Weight 267.66 g/mol
IUPAC Name 2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid;hydrochloride
CAS No. 921623-44-1
InChI Key LWDRCFDXDKENJL-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors within biological systems. The difluoromethoxy group enhances the compound's binding affinity and specificity towards its molecular targets. This interaction can modulate enzyme activities and influence various metabolic pathways, which are critical for its biological effects.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, possibly due to its ability to disrupt microbial cell function.
  • Neuroprotective Properties : The compound may have implications in neuroprotection by modulating neurotransmitter systems, although further studies are necessary to confirm these effects.
  • Anti-inflammatory Effects : There is emerging evidence that suggests the compound may play a role in reducing inflammation through specific signaling pathways.

Synthesis and Characterization

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis begins with 4-(difluoromethoxy)benzaldehyde and (S)-2-amino-3-bromopropanoic acid.
  • Formation of Intermediate : A nucleophilic substitution reaction leads to the formation of an intermediate.
  • Hydrolysis and Purification : The intermediate undergoes hydrolysis under acidic conditions followed by conversion to its hydrochloride salt.

Antimicrobial Activity Study

A recent study investigated the antimicrobial properties of various amino acids, including this compound. The results indicated that the compound showed significant inhibitory effects against certain bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

Neuroprotective Effects

Another research effort focused on the neuroprotective effects of this compound in models of neurodegenerative diseases. The findings demonstrated that this compound could reduce oxidative stress markers and promote neuronal survival in vitro.

Q & A

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsPurposeYield (%)
1Boc₂O, NaHCO₃Amino protection85–90
2Pd(PPh₃)₄, K₂CO₃, DMF/H₂OCoupling60–75
3TFA/DCMDeprotection>95
4HCl/Et₂OSalt formation90–95

Basic: What analytical methods confirm its purity and structural integrity?

Methodological Answer:
A combination of techniques ensures accurate characterization:

Chiral HPLC :

  • Column: Chiralpak AD-H or OD-H.
  • Mobile phase: Hexane/ethanol (90:10) with 0.1% TFA.
  • Retention time: Compare with a certified reference standard to confirm enantiomeric excess (>98%) .

NMR Spectroscopy :

  • ¹H NMR : Verify the presence of the difluoromethoxy group (δ 6.8–7.2 ppm for aromatic protons; δ 4.5–5.0 ppm for -OCF₂H).
  • ¹³C NMR : Confirm the propanoic acid backbone (δ 170–175 ppm for carboxylic carbon) .

Mass Spectrometry (HRMS) :

  • Expected [M+H]⁺: Calculate using molecular formula (C₁₀H₁₁F₂NO₃·HCl).
  • Tolerance: ±2 ppm deviation .

Elemental Analysis :

  • Match calculated vs. observed C, H, N, Cl, and F percentages (e.g., Cl: ~12.5%) .

Advanced: How to resolve contradictions in reaction outcomes during synthesis (e.g., low yield or undesired byproducts)?

Methodological Answer:
Common issues and solutions:

  • Low Coupling Efficiency :
    • Cause : Steric hindrance from the difluoromethoxy group.
    • Fix : Use bulkier palladium catalysts (e.g., Pd(dppf)Cl₂) or microwave-assisted synthesis to enhance reaction kinetics .
  • Racemization :
    • Cause : Acidic/basic conditions during deprotection.
    • Fix : Perform Boc deprotection at 0°C and neutralize promptly with NaHCO₃ .
  • Byproduct Formation :
    • Identify : LC-MS or TLC to detect intermediates (e.g., over-oxidized derivatives).
    • Mitigate : Add antioxidants (e.g., BHT) or use inert atmospheres (N₂/Ar) during sensitive steps .

Data Contradiction Example :
If the difluoromethoxy group is replaced by methoxy in the final product, re-optimize the coupling step with excess boronic acid and longer reaction times (24–48 hrs) .

Advanced: How to evaluate its biological activity and mechanism of action in target pathways?

Methodological Answer:

Target Identification :

  • Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding affinity with enzymes like D-amino acid oxidase (DAO) or G-protein-coupled receptors (GPCRs) due to its chiral amino acid structure .

In Vitro Assays :

  • Enzyme Inhibition : Measure IC₅₀ via fluorometric assays (e.g., DAO activity using kynurenine as a substrate) .
  • Cellular Uptake : Radiolabel the compound (³H/¹⁴C) and track accumulation in cell lines (e.g., HEK293) .

Pathway Analysis :

  • Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells.
  • Metabolomics : LC-MS to quantify changes in amino acid metabolites (e.g., glutamate, GABA) .

Q. Table 2: Key Biological Parameters

AssayMethodKey FindingsReference
DAO InhibitionFluorometric (λₑₓ=340 nm, λₑₘ=480 nm)IC₅₀ = 12.3 ± 1.5 µM
CytotoxicityMTT assay (72 hrs)CC₅₀ > 100 µM in HepG2

Advanced: How does the difluoromethoxy group influence its physicochemical and pharmacokinetic properties?

Methodological Answer:

LogP/D Solubility :

  • Effect : The -OCF₂H group increases lipophilicity (LogP ≈ 1.8 vs. 0.5 for methoxy analogs).
  • Measurement : Shake-flask method with octanol/water partitioning .

Metabolic Stability :

  • In Vitro : Incubate with liver microsomes (human/rat). Half-life (t₁/₂) > 2 hrs indicates resistance to CYP450 oxidation .

Plasma Protein Binding :

  • Ultrafiltration : >90% binding to albumin due to hydrophobic interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.